Cas no 756461-96-8 ((1,1-difluoro-1-phenylpropan-2-yl)(methyl)amine)

756461-96-8 structure
Productnaam:(1,1-difluoro-1-phenylpropan-2-yl)(methyl)amine
CAS-nummer:756461-96-8
MF:C10H13F2N
MW:185.21372961998
MDL:MFCD30247241
CID:5248867
(1,1-difluoro-1-phenylpropan-2-yl)(methyl)amine Chemische en fysische eigenschappen
Naam en identificatie
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- Benzeneethanamine, β,β-difluoro-N,α-dimethyl-
- (1,1-difluoro-1-phenylpropan-2-yl)(methyl)amine
-
- MDL: MFCD30247241
- Inchi: 1S/C10H13F2N/c1-8(13-2)10(11,12)9-6-4-3-5-7-9/h3-8,13H,1-2H3
- InChI-sleutel: MTUNTMHDAJQKIW-UHFFFAOYSA-N
- LACHT: C1(C(F)(F)C(C)NC)=CC=CC=C1
Experimentele eigenschappen
- Dichtheid: 1.051±0.06 g/cm3(Predicted)
- Kookpunt: 220.6±40.0 °C(Predicted)
- pka: 7.16±0.70(Predicted)
(1,1-difluoro-1-phenylpropan-2-yl)(methyl)amine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-250485-2.5g |
(1,1-difluoro-1-phenylpropan-2-yl)(methyl)amine |
756461-96-8 | 2.5g |
$2347.0 | 2023-09-15 | ||
Enamine | EN300-250485-1.0g |
(1,1-difluoro-1-phenylpropan-2-yl)(methyl)amine |
756461-96-8 | 1.0g |
$1133.0 | 2023-03-01 | ||
Enamine | EN300-250485-5.0g |
(1,1-difluoro-1-phenylpropan-2-yl)(methyl)amine |
756461-96-8 | 5.0g |
$2976.0 | 2023-03-01 | ||
Enamine | EN300-250485-5g |
(1,1-difluoro-1-phenylpropan-2-yl)(methyl)amine |
756461-96-8 | 5g |
$2976.0 | 2023-09-15 | ||
Enamine | EN300-250485-10g |
(1,1-difluoro-1-phenylpropan-2-yl)(methyl)amine |
756461-96-8 | 10g |
$3742.0 | 2023-09-15 | ||
Enamine | EN300-250485-10.0g |
(1,1-difluoro-1-phenylpropan-2-yl)(methyl)amine |
756461-96-8 | 10.0g |
$3742.0 | 2023-03-01 | ||
Enamine | EN300-250485-1g |
(1,1-difluoro-1-phenylpropan-2-yl)(methyl)amine |
756461-96-8 | 1g |
$1133.0 | 2023-09-15 |
(1,1-difluoro-1-phenylpropan-2-yl)(methyl)amine Gerelateerde literatuur
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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